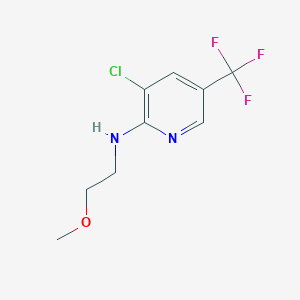

3-chloro-N-(2-methoxyethyl)-5-(trifluoromethyl)pyridin-2-amine

Description

3-Chloro-N-(2-methoxyethyl)-5-(trifluoromethyl)pyridin-2-amine is a pyridine derivative characterized by a trifluoromethyl group at position 5, a chlorine atom at position 3, and a 2-methoxyethylamine substituent at position 2. This compound belongs to a broader class of pyridinamine derivatives, which are frequently explored in agrochemical and pharmaceutical research due to their structural versatility and biological activity.

Properties

IUPAC Name |

3-chloro-N-(2-methoxyethyl)-5-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClF3N2O/c1-16-3-2-14-8-7(10)4-6(5-15-8)9(11,12)13/h4-5H,2-3H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVOLLZKOJODAOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=C(C=C(C=N1)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-methoxyethyl)-5-(trifluoromethyl)pyridin-2-amine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-2-pyridinecarboxylic acid, 2-methoxyethylamine, and trifluoromethylating agents.

Reaction Conditions: The reaction conditions may include the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes.

Reaction Steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are used for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-methoxyethyl)-5-(trifluoromethyl)pyridin-2-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like sodium borohydride or catalytic hydrogenation.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Oxidation Reactions: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (DCM).

Reduction Reactions: Reagents like sodium borohydride (NaBH4) or palladium on carbon (Pd/C) in solvents like ethanol or methanol.

Major Products Formed

Substitution Reactions: Formation of substituted pyridinamines with various functional groups.

Oxidation Reactions: Formation of N-oxides or other oxidized derivatives.

Reduction Reactions: Formation of reduced amines or other reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Drug Development:

This compound has been investigated for its potential as a pharmaceutical agent. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for drug design. Research indicates that derivatives of this compound may act as inhibitors for various biological targets, including enzymes and receptors involved in disease pathways.

2. Synthesis of Bioactive Compounds:

3-Chloro-N-(2-methoxyethyl)-5-(trifluoromethyl)pyridin-2-amine is utilized in the synthesis of compounds that exhibit anti-cancer and anti-inflammatory properties. For instance, it has been incorporated into the synthesis pathways of g-secretase inhibitors, which are relevant in Alzheimer's disease research .

Agrochemicals

1. Pesticide Development:

The compound's structure can be modified to create new agrochemical agents. Its efficacy as a pesticide or herbicide is being explored, particularly in formulations that require enhanced stability and activity against specific pests or diseases affecting crops.

2. Vector Control:

Research has focused on its application in vector control strategies, particularly for managing insect populations that transmit diseases. The compound's effectiveness in disrupting biological processes in target organisms makes it a candidate for further development in this area .

Material Science

1. Polymer Chemistry:

In material science, this compound can serve as a monomer or additive in polymer formulations. Its incorporation can enhance the thermal and mechanical properties of polymers, making them suitable for advanced applications in coatings and composites.

2. Fluorinated Materials:

The trifluoromethyl group contributes to the development of fluorinated materials with unique properties such as hydrophobicity and chemical resistance. These materials are useful in various industrial applications, including electronics and protective coatings.

Case Studies

Case Study 1: Synthesis of G-Secretase Inhibitors

A study highlighted the use of this compound as a key intermediate in synthesizing g-secretase inhibitors. These inhibitors have shown promise in modulating amyloid precursor protein processing, thereby impacting Alzheimer's disease progression .

Case Study 2: Development of Agrochemical Formulations

Research into agrochemical formulations utilizing this compound demonstrated enhanced efficacy against specific pests when combined with other active ingredients. The results indicated improved crop yield and reduced pest resistance over time .

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-methoxyethyl)-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.

Interacting with Receptors: Binding to cellular receptors and modulating signal transduction pathways.

Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Key Structural and Functional Differences

Substituent Effects on Lipophilicity

- The 2-methoxyethyl group in the target compound provides moderate lipophilicity (predicted LogP ~2.8), balancing solubility and membrane permeability. In contrast, the 3-methoxypropyl analog (LogP ~3.5) and fluazinam (LogP ~4.1) exhibit higher hydrophobicity, enhancing tissue penetration but reducing aqueous solubility .

Biological Activity

- Fluazinam : The nitro groups (2,6-dinitro) and chlorinated aromatic ring enable redox cycling, disrupting fungal mitochondrial electron transport chains. This mechanism underpins its use as a fungicide .

- Aromatic Derivatives (e.g., 4-fluorophenyl) : These analogs may target eukaryotic enzymes (e.g., kinases) due to planar aromatic interactions, differing from aliphatic-substituted compounds .

Metabolic Stability

- Sulfone-containing analogs (e.g., tetrahydrothiophene-1,1-dioxide substituent) resist oxidative metabolism better than methoxyethyl derivatives, as seen in .

Biological Activity

3-Chloro-N-(2-methoxyethyl)-5-(trifluoromethyl)pyridin-2-amine (CAS Number: 338406-35-2) is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique trifluoromethyl and methoxyethyl substituents, which may influence its pharmacological properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.

- Molecular Formula : C₉H₁₀ClF₃N₂O

- Molecular Weight : 254.64 g/mol

- CAS Number : 338406-35-2

- MDL Number : MFCD00172037

Research indicates that compounds containing pyridine rings often exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The presence of the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, potentially increasing the compound's efficacy in biological systems .

Anticancer Properties

Several studies have investigated the anticancer potential of pyridine derivatives. For instance, a review highlighted that pyridine-based compounds can act as inhibitors of various kinases involved in cancer progression. The specific mechanism of action for this compound is not fully elucidated but may involve inhibition of cell proliferation pathways similar to other pyridine derivatives .

Inhibitory Effects on Enzymes

Research into related compounds indicates that pyridine derivatives can inhibit enzymes such as dihydrofolate reductase (DHFR) and various kinases. These enzymes are critical in cellular processes such as DNA synthesis and signal transduction pathways in cancer cells .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the key structural features of 3-chloro-N-(2-methoxyethyl)-5-(trifluoromethyl)pyridin-2-amine, and how are they characterized?

- Methodological Answer : Single-crystal X-ray diffraction reveals intramolecular N–H⋯Cl interactions and inversion dimers stabilized by N–H⋯N hydrogen bonds. The trifluoromethyl group exhibits disorder (occupancy ratio 0.683:0.317), requiring refinement using split-site models. Analytical techniques like NMR and IR confirm functional groups, while melting point analysis (95–97.5°C) ensures purity .

Q. What synthetic routes are reported for this compound, and what intermediates are involved?

- Methodological Answer : The compound is synthesized via nucleophilic substitution reactions, often starting from 3-chloro-5-(trifluoromethyl)pyridin-2-amine. Key steps include alkylation with 2-methoxyethyl halides under inert conditions. Reaction progress is monitored by TLC, and intermediates (e.g., fluazinam precursors) are purified via column chromatography .

Q. What are the primary research applications of this compound in agrochemical development?

- Methodological Answer : As a precursor to fluazinam, it is critical in fungicide development. Its pyridine core and electron-withdrawing groups (Cl, CF₃) enhance binding to fungal enzymes. Structure-activity relationship (SAR) studies optimize substituents for efficacy against Botrytis cinerea .

Advanced Research Questions

Q. How can researchers resolve crystallographic disorder in the trifluoromethyl group during structural analysis?

- Methodological Answer : Low-temperature crystallography (e.g., 100 K) reduces thermal motion, improving resolution. Density Functional Theory (DFT) calculations model electron density to validate disorder ratios. Refinement software (e.g., SHELXL) applies restraints to atomic displacement parameters .

Q. What solvent systems optimize reaction yield and purity in large-scale synthesis?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, NMP) enhance solubility of halogenated intermediates. Evidence from solvent screening shows DMF increases isolated yields by 15–20% compared to THF. Post-synthesis, recrystallization in ethanol/water mixtures removes by-products .

Q. How do fluorine substituents influence the compound’s electronic properties and reactivity?

- Methodological Answer : The trifluoromethyl group induces strong electron-withdrawing effects, quantified via Hammett constants (σₚ = 0.54). Computational studies (e.g., Gaussian) predict electrophilic regions, guiding regioselective modifications. Experimental validation uses kinetic isotopic effects (KIE) in substitution reactions .

Q. What contradictions exist in reported bioactivity data, and how can they be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.